
3-(4-methylphenyl)-N-(3-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-methylphenyl)-N-(3-pyridinylmethyl)acrylamide is a compound with potential relevance in various chemical and pharmacological fields. Although there isn't a specific study focusing entirely on this compound, related research offers valuable insights into similar compounds and their properties.
Synthesis Analysis
- Synthesis processes of similar acrylamide compounds involve condensation reactions under specific conditions. For instance, a related acrylamide was synthesized from the condensation of equimolar equivalents of related compounds in boiling ethanol under basic conditions (Kariuki et al., 2022).
Molecular Structure Analysis
- The molecular structure of acrylamide derivatives can be determined using techniques like NMR spectroscopy and single crystal X-ray diffraction. Such methods have been employed in determining the structure of similar compounds (Luo & Huang, 2004).
Chemical Reactions and Properties
- Acrylamide derivatives participate in various chemical reactions, forming different compounds under specific conditions. For example, N-(arylsulfonyl)acrylamides can undergo intermolecular cascade annulations with dual alkyl C(sp3)-H bonds to produce different types of five-membered rings (Hu et al., 2017).
Physical Properties Analysis
- The physical properties of acrylamide derivatives, like crystallization and molecular packing, can be significantly influenced by molecular structure and intermolecular interactions. These aspects have been studied in various acrylamide derivatives (Percino et al., 2014).
Chemical Properties Analysis
- The chemical properties, such as reactivity and interaction with other compounds, can be assessed through various analytical techniques. For example, the reactivity ratios of acrylamide co-polymers have been determined through methods like IR, NMR, and elemental analysis (Mohammed et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13-4-6-14(7-5-13)8-9-16(19)18-12-15-3-2-10-17-11-15/h2-11H,12H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXPRAMIBPXQQF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenoxy)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5662193.png)
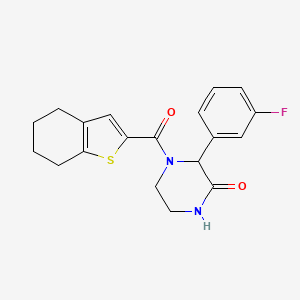

![1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-6-quinolinyl}ethanone](/img/structure/B5662226.png)
![N-[3-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5662232.png)
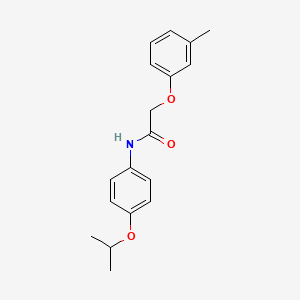
![N,N-dimethyl-2-({[(2-propyl-1,3-thiazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5662237.png)
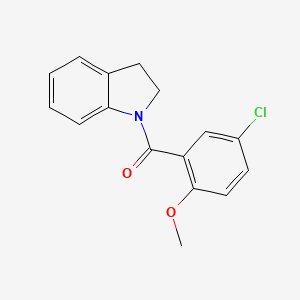
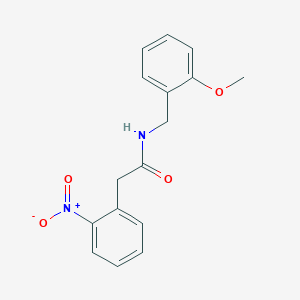
![5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5662263.png)
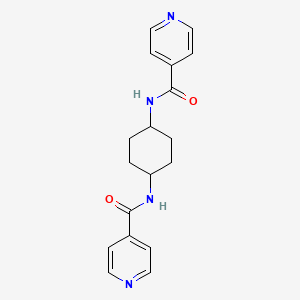

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[(2R*,6S*)-2,6-dimethyl-1-piperidinyl]acetamide](/img/structure/B5662285.png)
![methyl 5-bromo-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5662286.png)